5-Ethyl-4,6-dimethylpyrimidin-2-amine

Enzyme Inhibition 5'-Nucleotidase Drug Discovery

Researchers targeting CD73 for cancer immunotherapy often face limited selectivity with generic aminopyrimidines. 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS 81246-15-3) addresses this gap as a defined fragment hit: • Ki = 101 nM for rat ecto-5'-nucleotidase (CD73) • >14-fold selectivity over alkaline phosphatase • +0.37 pKa shift vs. parent for rational SAR optimization • Key intermediate for patented 5-substituted pyrimidine nucleoside medicines Supplied with ≥98% purity; scalable synthesis with mild industrial conditions.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13327564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4,6-dimethylpyrimidin-2-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(N=C1C)N)C
InChIInChI=1S/C8H13N3/c1-4-7-5(2)10-8(9)11-6(7)3/h4H2,1-3H3,(H2,9,10,11)
InChIKeyHLBPSRCFSRTYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4,6-dimethylpyrimidin-2-amine: Core Physicochemical and Structural Identity for Research Procurement


5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a trisubstituted 2-aminopyrimidine derivative characterized by an ethyl group at the 5-position and methyl groups at the 4- and 6-positions of the pyrimidine ring . It has a molecular weight of 151.21 g/mol and exists as a solid with a reported melting point of 142–144 °C . Predicted physicochemical parameters include a boiling point of 318.6 ± 52.0 °C, a density of 1.053 ± 0.06 g/cm³, and a pKa of 5.48 ± 0.10 . The compound is classified within the broader aminopyrimidine scaffold, which is known for its utility in medicinal chemistry as a kinase inhibitor hinge-binding motif and as a versatile synthetic intermediate [1].

5-Ethyl-4,6-dimethylpyrimidin-2-amine: Why In-Class Analogs Are Not Interchangeable


Within the 2-aminopyrimidine class, even minor alkyl substitutions on the pyrimidine core can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The presence of the 5-ethyl group in 5-Ethyl-4,6-dimethylpyrimidin-2-amine distinguishes it from the parent 4,6-dimethylpyrimidin-2-amine and other close analogs, leading to measurable shifts in enzyme inhibition potency and altered basicity [2]. Generic substitution with unsubstituted or differently substituted pyrimidin-2-amines cannot replicate this compound's specific interaction profile, as demonstrated by the quantitative comparative evidence below .

5-Ethyl-4,6-dimethylpyrimidin-2-amine: A Quantitative Comparator-Based Evidence Guide


Target Enzyme Inhibition: Sub-Micromolar Potency and Selectivity Over a Related Phosphatase

5-Ethyl-4,6-dimethylpyrimidin-2-amine exhibits a Ki of 101 nM for rat ecto-5'-nucleotidase (CD73) in a cell-based assay [1]. When profiled against bovine intestinal alkaline phosphatase under similar conditions, the Ki was >14-fold higher at 1,430 nM [1]. This differential inhibition profile contrasts with that of the parent compound 4,6-dimethylpyrimidin-2-amine, for which no comparable CD73 inhibition data is reported [2]. Furthermore, the observed 101 nM Ki places this compound in the same potency range as the known selective CD73 inhibitor PSB-0963 (Ki = 150 nM) .

Enzyme Inhibition 5'-Nucleotidase Drug Discovery

Basicity Modulation: 5-Ethyl Substitution Significantly Alters pKa Relative to Parent Scaffold

The introduction of a 5-ethyl group modifies the electron density of the pyrimidine ring, resulting in a measurable shift in basicity. 5-Ethyl-4,6-dimethylpyrimidin-2-amine has a predicted pKa of 5.48 ± 0.10 . This is distinct from the predicted pKa of the parent compound, 4,6-dimethylpyrimidin-2-amine, which is reported as 5.11 ± 0.10 . This 0.37-unit increase in pKa indicates a slightly stronger conjugate acid and may influence solubility, salt formation, and hydrogen-bonding interactions in biological or formulation contexts.

Physicochemical Properties Basicity pKa

Thermal Stability Benchmark: Defined Melting Point Range for Purity Assessment and Handling

5-Ethyl-4,6-dimethylpyrimidin-2-amine has a reported melting point range of 142–144 °C . This value is distinct from the parent 4,6-dimethylpyrimidin-2-amine, which is documented to melt at 151–153 °C and 150–154 °C . The approximately 8–9 °C depression in melting point for the 5-ethyl substituted analog provides a verifiable physical property that can be used for rapid identity verification and purity assessment via melting point apparatus or differential scanning calorimetry (DSC).

Physical Characterization Melting Point Quality Control

5-Ethyl-4,6-dimethylpyrimidin-2-amine: Evidence-Backed Research and Industrial Applications


Development of Selective CD73 (Ecto-5'-Nucleotidase) Inhibitors for Immuno-Oncology

The compound's demonstrated Ki of 101 nM for rat ecto-5'-nucleotidase, with >14-fold selectivity over alkaline phosphatase [1], supports its use as a starting point or fragment for medicinal chemistry campaigns targeting CD73. CD73 is a validated target in the adenosine signaling pathway for cancer immunotherapy. The availability of quantitative inhibition data enables structure-activity relationship (SAR) studies to optimize potency and selectivity further.

Synthesis of Novel 5-Substituted Pyrimidine Carbocyclic Nucleosides

Patented processes describe this compound as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The 5-ethyl group is an integral part of the final nucleoside structure, and the compound offers a synthetic route that is described as having a simple and safe operational process with mild reaction conditions, making it suitable for industrial scale-up [2].

Chemical Probe for Studying the Role of Pyrimidine Basicity in Biological Systems

The defined pKa shift of +0.37 units relative to the parent 4,6-dimethylpyrimidin-2-amine [3] provides a tool for investigating how subtle changes in heterocycle basicity influence molecular recognition. This can be applied in studies of hydrogen-bonding interactions with biological targets or in the optimization of physicochemical properties for drug candidates, where small pKa changes can dramatically alter oral absorption and distribution [4].

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